
4-bromo-N-cyclohexyl-2-fluorobenzamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “4-bromo-N-cyclohexyl-2-fluorobenzamide” is characterized by the presence of bromine, fluorine, nitrogen, and oxygen atoms in its structure. The InChI code for this compound is1S/C13H15BrFNO/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) . Physical And Chemical Properties Analysis
“4-bromo-N-cyclohexyl-2-fluorobenzamide” is a solid at room temperature . It has a molecular weight of 300.17 g/mol . The compound has limited solubility in water.Aplicaciones Científicas De Investigación
Synthon Modularity in Co-crystals Design
Synthon Modularity in Cocrystals of 4‑Bromobenzamide with n‑Alkanedicarboxylic Acids : This study explores the design strategy for cocrystals using synthon theory, focusing on halogen interactions in the context of crystal engineering. It demonstrates the utility of bromobenzamide derivatives in designing cocrystals with predictable structures, leveraging Br/OH isostructurality. Such research highlights the potential of bromobenzamide compounds in materials science, particularly for designing materials with specific crystallographic properties (Tothadi, Joseph, & Desiraju, 2013).
Advances in Catalytic Oxidation
Recent Advances on Controllable and Selective Catalytic Oxidation of Cyclohexene : This review summarizes recent developments in the selective oxidation of cyclohexene, a reaction of significant industrial relevance. While not directly about 4-bromo-N-cyclohexyl-2-fluorobenzamide, the study underscores the importance of understanding the catalytic processes involving cyclohexyl components, which could be relevant for synthesizing or modifying related compounds (Cao et al., 2018).
Environmental Implications of Brominated Compounds
Novel Brominated Flame Retardants : This review discusses the environmental occurrence and potential risks of novel brominated flame retardants, including their detection in various matrices. Although the primary focus is on flame retardants, the presence and environmental behavior of brominated compounds, including those structurally related to 4-bromo-N-cyclohexyl-2-fluorobenzamide, are of growing concern due to their persistence and potential bioaccumulation (Zuiderveen, Slootweg, & de Boer, 2020).
Synthesis and Applications of Adsorbents
Synthesis and Applications of Adsorbents Containing Cyclodextrins : This research focuses on cyclodextrins' ability to form inclusion complexes, often used for environmental remediation. While 4-bromo-N-cyclohexyl-2-fluorobenzamide is not directly mentioned, the study's insights into adsorbent materials could be applicable in contexts where similar compounds are involved in environmental or analytical chemistry applications (Crini & Morcellet, 2002).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-N-cyclohexyl-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZKELBHYUIJHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283720 | |
| Record name | 4-Bromo-N-cyclohexyl-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-cyclohexyl-2-fluorobenzamide | |
CAS RN |
736989-94-9 | |
| Record name | 4-Bromo-N-cyclohexyl-2-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=736989-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-cyclohexyl-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

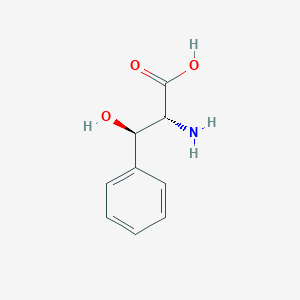
![(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B3281472.png)
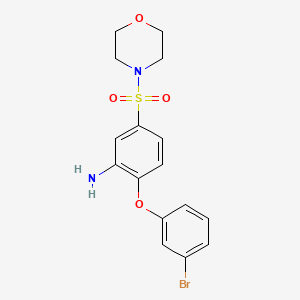
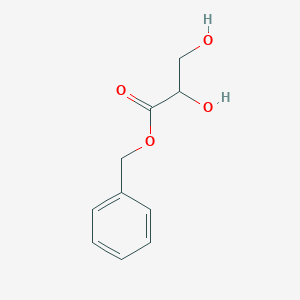
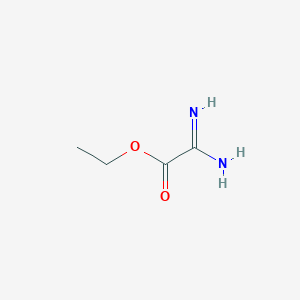
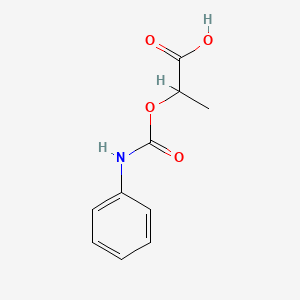

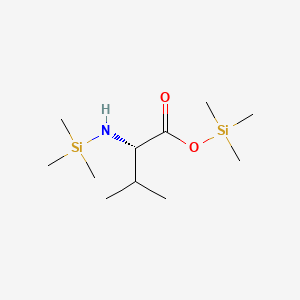
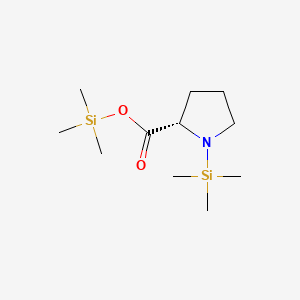
![5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B3281533.png)
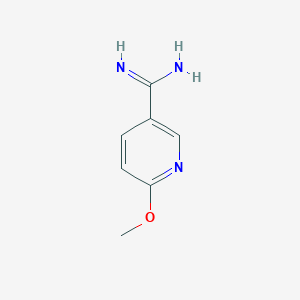
![Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-](/img/structure/B3281542.png)
![6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B3281545.png)
